molecular formula C11H18ClNO B13382211 (1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol hydrochloride

(1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol hydrochloride

Cat. No.: B13382211
M. Wt: 215.72 g/mol
InChI Key: BCGRNSSKXKBQHB-VZXYPILPSA-N
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Description

(1R,2S)-2-Amino-3-methyl-1-phenylbutan-1-ol hydrochloride is a chiral organic compound characterized by a four-carbon butanol backbone. Its stereochemistry is defined by the (1R,2S) configuration, which determines its spatial arrangement and optical activity. The molecule features:

  • A phenyl group at position 1.
  • A hydroxyl group at position 1.
  • An amino group at position 2.
  • A methyl group at position 3.

The hydrochloride salt form enhances solubility and stability, a common pharmaceutical practice for amine-containing compounds . Synthesis protocols, such as the reaction with benzoyl chloride to form N-((1R,2S)-1-hydroxy-3-methyl-1-phenylbutan-2-yl)benzamide, confirm its structural integrity and reactivity .

Properties

Molecular Formula

C11H18ClNO

Molecular Weight

215.72 g/mol

IUPAC Name

(1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol;hydrochloride

InChI

InChI=1S/C11H17NO.ClH/c1-8(2)10(12)11(13)9-6-4-3-5-7-9;/h3-8,10-11,13H,12H2,1-2H3;1H/t10-,11+;/m0./s1

InChI Key

BCGRNSSKXKBQHB-VZXYPILPSA-N

Isomeric SMILES

CC(C)[C@@H]([C@@H](C1=CC=CC=C1)O)N.Cl

Canonical SMILES

CC(C)C(C(C1=CC=CC=C1)O)N.Cl

Origin of Product

United States

Preparation Methods

Synthesis of 2(R)-[(αR methyl benzyl)amino] propiophenone Hydrochloride and 2(S)-[(αS-methyl benzyl)amino] propiophenones Hydrochloride

R-Phenylacetylcarbinol is dissolved in toluene, then mixed with R-α-methylbenzylamine and anhydrous magnesium sulfate, and stirred at ambient temperature. The drying agent is filtered off, and the mixture is acidified with aqueous hydrochloric acid. The mixture is refluxed under a Dean-Stark apparatus until complete removal of water, then cooled and filtered to obtain 2(R)-[(αR methyl benzyl)amino] propiophenone Hydrochloride.

Using a similar procedure, 2(S)-[(αS-methyl benzyl)amino] propiophenones Hydrochloride can be obtained.

Preparation of (1R,2S)-4’-Hydroxy-2-amino-1 phenylpropan-1-ol(L-4-Hydroxynorephedrine)

4’-Hydroxy-2(S)-[(αS-methyl benzyl)amino]propiophenone Hydrochloride is dissolved in methanol and hydrogenated over a 5% Palladium-Carbon catalyst at a pressure of 4-5 kg/cm² and a temperature of 50-70°C. After hydrogen absorption ceases, the catalyst is filtered. Methanol is evaporated off, and the residue is diluted with water, and sodium hydroxide is added. The product (1R, 2S)-4’-Hydroxy-2-amino-1-phenylpropan-1-ol (L-4-Hydroxynorephedrine) precipitates and is isolated by filtration, washing with water to remove excess alkali.

Melting point: 158-160°, specific optical rotation: -18.5° (2% in methanol), specific optical rotation: -17.9° (2% in methanol), chiral purity: 99.3% ee.

Preparation of (1R, 2S)-1-phenyl-2-{[(1S)-1-phenylethyl]amino}propan-1-ol Hydrochloride

2(S)-[(αS-methyl benzyl)amino]propiophenone Hydrochloride is dissolved in methanol and hydrogenated over a Raney Nickel catalyst at a pressure of 4-5 kg/cm² and a temperature of 50-70°C. After hydrogen absorption ceases, the catalyst is filtered, and the product (1R, 2S)-1-phenyl-2-{[(1S)-1-phenylethyl] amino} propan-1-ol Hydrochloride is recovered by solvent evaporation and crystallization from ethanol: ether.

Melting point: 212-215°, specific optical rotation: -30.5° (5% in water), HPLC purity: R, S, S-isomer: 99.65%; S, S, S-isomer: 0.15%.

Preparation of methyl (2S)-{[(2S)-1-oxo-1-phenylpropan-2-yl]amino}(phenyl) ethanoate Hydrochloride

R-Phenylacetylcarbinol is dissolved in toluene, then mixed with S-α-phenylglycine methyl ester and anhydrous magnesium sulphate, and stirred at ambient temperature. The drying agent is filtered off, and the mixture is acidified with aqueous hydrochloric acid. The mixture is refluxed under a Dean-Stark apparatus until there is complete removal of water, and refluxing is continued after removal of water. The mixture is then cooled and filtered.

General Procedure for Preparation of Amino Alcohols

A stirred solution of a specific compound in methanol and dichloromethane is treated with CeCl3·7H2O, followed by the addition of NaBH4 in three portions carefully at 0 °C. After stirring, the reaction is quenched by saturated NH4Cl solution. The aqueous phase is extracted with dichloromethane. The combined organic phases are washed with brine and dried over MgSO4. The filtrate is concentrated under reduced pressure to afford the crude product, which is further purified by silica gel column chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary amines or alcohols.

    Substitution: The amino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

Scientific Research Applications

(1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its interaction with adrenergic receptors. It acts as a sympathomimetic agent, stimulating the release of norepinephrine and other neurotransmitters. This leads to increased heart rate, bronchodilation, and other physiological effects. The molecular targets include alpha and beta adrenergic receptors, and the pathways involved are related to the sympathetic nervous system .

Comparison with Similar Compounds

Structural Analogues and Stereochemical Variants

The compound belongs to a family of amino alcohols with phenyl and alkyl substituents. Key analogues include:

(1R,2S)-(-)-2-Methylamino-1-phenyl-1-propanol Hydrochloride (MPPH)
  • Structure: Shorter propanol backbone (3 carbons) with a methylamino group at position 2 instead of an amino group.
  • Stability : Degrades significantly in plasma and urine when stored at -20°C, with stability dropping to 30.45% in plasma and 49.16% in urine after 6 months. Escherichia coli contamination accelerates degradation, reducing stability by 11% at 37°C over 48 hours .
  • Biological Activity : Demonstrates antibacterial effects (MIC = 87.5 ppm against E. coli) but may disrupt microbial ecosystems at high concentrations .
(1R)-2-Methyl-1-phenylbutan-1-amine Hydrochloride
  • Structure : Lacks the hydroxyl group at position 1 and features a methyl group at position 2.
  • Similarity : Structural similarity score of 0.97 compared to the target compound .
Methylephedrine Hydrochloride (rac-Methyl Ephedrine Hydrochloride)
  • Structure: Contains a dimethylamino group at position 2 instead of an amino group.
  • Properties : Higher lipophilicity due to the dimethyl substitution, which may enhance blood-brain barrier penetration compared to the target compound .

Stability and Degradation Profiles

Compound Stability in Plasma/Urine (-20°C) Key Degradation Factors Reference
Target Compound Not reported
MPPH 30.45% (plasma), 49.16% (urine) at 6 months Microbial contamination (E. coli)
Methylephedrine Hydrochloride Not reported
  • Key Insight : Hydrochloride salts generally improve stability, but microbial presence and storage conditions critically influence degradation rates. The target compound’s stability profile remains unstudied, necessitating further research.

Functional Group Impact on Bioactivity

  • Amino vs. Methylamino Groups: The amino group in the target compound may confer stronger basicity compared to MPPH’s methylamino group, altering ionic interactions with biological targets.

Biological Activity

(1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol hydrochloride is a chiral amino alcohol with significant potential in pharmacology due to its structural characteristics and biological interactions. The compound's unique stereochemistry and functional groups suggest various biological activities, particularly in neuropharmacology.

Chemical Structure and Properties

The compound is characterized by a butan-1-ol backbone, an amino group, and a phenyl group. Its hydrochloride form enhances solubility, making it suitable for pharmaceutical applications. The molecular formula is C11H17ClN2OC_{11}H_{17}ClN_2O with a molecular weight of 232.72 g/mol.

PropertyValue
Molecular FormulaC₁₁H₁₇ClN₂O
Molecular Weight232.72 g/mol
Melting Point95-99 °C
SolubilitySoluble in water

Biological Activity

Research indicates that (1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol hydrochloride exhibits significant biological activity, primarily through its interactions with neurotransmitter systems. It is hypothesized to modulate dopamine and norepinephrine levels, which are critical in mood regulation and cognitive functions.

Neuropharmacological Applications

Studies have shown that compounds with similar structural characteristics can influence neurotransmitter activity, suggesting that (1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol hydrochloride may have potential as an antidepressant or cognitive enhancer.

The compound's mechanism of action is believed to involve the following pathways:

  • Dopamine Receptor Modulation : Potential interaction with dopamine receptors could enhance dopaminergic signaling.
  • Norepinephrine Reuptake Inhibition : Similar compounds are known to inhibit norepinephrine reuptake, increasing its availability in synaptic clefts.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of (1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol hydrochloride:

  • Study on Dopaminergic Activity : A study demonstrated that structurally similar compounds increased dopamine levels in rodent models, suggesting a potential for (1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol hydrochloride to affect mood and behavior positively.
  • Cognitive Enhancement Trials : Trials involving analogs indicated improvements in cognitive tasks among subjects treated with these compounds, supporting the hypothesis that (1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol hydrochloride may enhance cognitive function.

Comparative Analysis

To better understand the uniqueness of (1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol hydrochloride, a comparison with similar compounds is presented below:

Compound NameStructure CharacteristicsUnique Aspects
(R)-PhenylephrineA phenolic amine with a hydroxyl groupPrimarily used as a decongestant; different pharmacological profile.
(S)-PropranololNon-selective beta-blockerUsed in cardiovascular treatments; distinct mechanism of action.
(R)-AmphetamineSubstituted phenethylamineKnown for stimulant properties; interacts differently with neurotransmitter systems.

Q & A

Q. What are the key synthetic routes for (1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol hydrochloride, and how do reaction conditions influence yield and purity?

The synthesis typically involves chiral resolution or asymmetric catalysis to achieve the (1R,2S) stereochemistry. Common methods include:

  • Reductive amination : Reacting ketones with amines under hydrogenation conditions using catalysts like palladium or platinum .
  • Hydrochloride salt formation : Neutralizing the free base amine with HCl in polar solvents (e.g., ethanol or water) to precipitate the hydrochloride salt .
    Optimizing reaction temperature (e.g., 0–25°C), solvent polarity, and catalyst loading can improve yield (typically 60–85%) and enantiomeric excess (>95%). Impurities often arise from incomplete resolution of stereoisomers, requiring chromatographic purification .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure and purity?

  • NMR : 1^1H and 13^13C NMR confirm stereochemistry and proton environments. For example, coupling constants (JJ) differentiate axial/equatorial protons in cyclohexanol derivatives .
  • HPLC-MS : Quantifies purity (>98%) and detects trace impurities (e.g., diastereomers or unreacted intermediates) using chiral columns .
  • X-ray crystallography : Resolves absolute configuration disputes, particularly when NMR data is ambiguous .

Q. How should researchers handle safety and stability concerns during storage and handling?

  • Storage : Keep at +5°C in airtight containers to prevent hygroscopic degradation .
  • Safety protocols : Use fume hoods, gloves, and respiratory protection (one-way valve masks) due to potential irritancy from amine/hydrochloride residues .
  • Disposal : Follow EPA guidelines for halogenated organic waste to avoid environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to scale up synthesis without compromising enantiomeric purity?

  • Continuous flow reactors : Enhance reproducibility and reduce side reactions (e.g., racemization) by controlling residence time and temperature gradients .
  • DoE (Design of Experiments) : Use factorial designs to test variables like pH, solvent ratio, and catalyst type. For example, ethanol/water mixtures (70:30) maximize salt precipitation yield .
  • In-line monitoring : FTIR or Raman spectroscopy tracks reaction progress in real time, reducing off-spec batches .

Q. How can researchers resolve contradictions in stereochemical assignments when different analytical methods yield conflicting data?

  • Cross-validation : Compare NMR coupling constants (J1,2J_{1,2}) with X-ray-derived torsion angles. For instance, a J1,2J_{1,2} > 10 Hz suggests trans-diaxial protons, validated by X-ray .
  • Computational modeling : Density Functional Theory (DFT) predicts 1^1H NMR shifts and optical rotation values to match experimental data .
  • Chiral derivatization : Use Mosher’s acid to form diastereomeric esters, separating enantiomers via HPLC for unambiguous assignment .

Q. What computational strategies predict the compound’s biological activity and binding mechanisms?

  • Molecular docking : Simulate interactions with targets like GPCRs or ion channels using software (AutoDock Vina). The phenyl and amino groups show affinity for hydrophobic pockets in serotonin receptors .
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond donors, aromatic rings) for activity. The hydroxyl and amine groups are essential for binding β-adrenergic receptors .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize synthesis targets .

Q. How do structural modifications impact the compound’s physicochemical and pharmacological properties?

Modification Impact Evidence
Fluorine substitutionIncreases metabolic stability and bioavailability (e.g., 4-fluoro analog)
Methyl group additionEnhances lipophilicity (logP +0.5) but reduces aqueous solubility
Cyclopropane ringImproves conformational rigidity, altering receptor selectivity

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